molecular formula C4H5N3O2 B1610676 5-Aminoisoxazole-4-carboxamide CAS No. 95298-76-3

5-Aminoisoxazole-4-carboxamide

Cat. No.: B1610676
CAS No.: 95298-76-3
M. Wt: 127.1 g/mol
InChI Key: BQEXBKQAUDVIGC-UHFFFAOYSA-N
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Description

5-Aminoisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

5-Aminoisoxazole-4-carboxamide has been utilized in various synthesis methods. For instance, a rapid and efficient method for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones has been developed using 5-aminoisoxazole-4-carboxamides. These reactions are faster and yield higher under microwave irradiation with solid acid catalysis, as opposed to conventional heating methods (Davoodnia et al., 2008). Similarly, 4-Amino-5-benzoyl(acetyl)isoxazole-3-carboxamides have been prepared by cyclizing α-hydroxyimino nitriles O-alkylated with bromoacetophenones (bromoacetone) (Kislyi et al., 2005).

Photochemistry and Thermally Induced Reactions

The photochemistry and thermally induced reactions of 5-aminoisoxazoles have been studied, revealing interesting chemical behaviors. For instance, thermally induced reactions can produce pyrazine-2,5-dicarboxamides or 2H-azirine-2-carboxamides depending on the conditions. Photochemical reactions of these compounds have also been reported, demonstrating their versatile chemical nature (Nishiwaki et al., 1970).

Inhibitory and Catalytic Properties

This compound has been applied in the development of potent and selective inhibitors. For example, it was used as an alternative scaffold to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These compounds exhibited low nanomolar inhibitory potencies against the target enzymes and submicromolar activities in cell proliferation assays (Zhang et al., 2014). Moreover, this compound has also been involved in catalytic research, as seen in studies where new bidentate auxiliaries derived from its moiety were used for Pd-catalyzed C(sp(3))-H bond activation, leading to the synthesis of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Enzyme Inhibition and Activation

Studies have also explored this compound's role in enzyme inhibition and activation. AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), a compound related to this compound, has been extensively studied for its effects on AMP-activated protein kinase (AMPK). AICAR is known to stimulate adiponectin and inhibit cytokines in adiposetissue, showing potential implications in metabolic regulation (Lihn et al., 2004). Furthermore, the catalytic mechanism of AICAR transformylase, an enzyme involved in nucleotide synthesis, has been evaluated through pH-dependent kinetics, mutagenesis, and quantum chemical calculations, highlighting the importance of this compound derivatives in biochemical pathways (Shim et al., 2001).

Isoxazole-Containing Compounds in Medicinal Chemistry

The synthesis of isoxazole-containing sulfonamides using this compound derivatives has been explored for their inhibitory properties on human carbonic anhydrase isoforms. These compounds have shown significant inhibitory activity, highlighting their potential applications in medicinal chemistry, particularly for antiglaucoma and neuropathic pain treatments (Altug et al., 2017).

Mechanism of Action

Target of Action

5-Aminoisoxazole-4-carboxamide, also known as AICAR, is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP). It primarily targets the AMP-dependent protein kinase (AMPK) and stimulates its activity .

Mode of Action

AICAR interacts with its primary target, AMPK, by activating it. This activation leads to various changes in the cell, including the induction of differentiation in certain cell types, such as monocytic cell lines . It also inhibits TGF-β1-induced fibrosis in other cell types .

Biochemical Pathways

AICAR plays a significant role in the purine metabolism pathway . It induces differentiation of monocytic cell lines by activating the ATR/Chk1 via pyrimidine depletion . It also downregulates pyrimidine metabolism pathways and upregulates the gene set involved in the hematopoietic cell lineage .

Pharmacokinetics

The pharmacokinetics of AICAR involve a high clearance rate and poor bioavailability with oral administration

Result of Action

The activation of AMPK by AICAR has been shown to have various molecular and cellular effects. For instance, it has been used clinically to treat and protect against cardiac ischemic injury . In colon cancer cells, AICAR sensitizes tumor necrosis factor (TNF)–related apoptosis-inducing ligand (TRAIL)– and TNFα-induced apoptosis . It also suppresses myofibroblast differentiation and extracellular matrix (ECM) protein synthesis that occur after alkali injury in corneal fibroblasts .

Properties

IUPAC Name

5-amino-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEXBKQAUDVIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538549
Record name 5-Amino-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95298-76-3
Record name 5-Amino-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,2-oxazole-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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